molecular formula C9H13N5S B1309901 5-[2-(3,5-Dimethyl-1H-pyrazol-1-YL)ethyl]-1,3,4-thiadiazol-2-amine CAS No. 957484-31-0

5-[2-(3,5-Dimethyl-1H-pyrazol-1-YL)ethyl]-1,3,4-thiadiazol-2-amine

Cat. No. B1309901
M. Wt: 223.3 g/mol
InChI Key: XPCVJUWJYSVGJV-UHFFFAOYSA-N
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Description

The compound "5-[2-(3,5-Dimethyl-1H-pyrazol-1-YL)ethyl]-1,3,4-thiadiazol-2-amine" is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both nitrogen and sulfur atoms within its ring structure. This class of compounds is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of the 3,5-dimethyl-1H-pyrazolyl group suggests potential for biological activity, as seen in various studies where similar structures have been synthesized and evaluated for their fungicidal, antitubercular, and antibacterial properties .

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazole derivatives typically involves the cyclization of thiosemicarbazide with various organic compounds. For instance, the ibuprofen derivative of 1,3,4-thiadiazol-2-amine was prepared via cyclization with thiosemicarbazide in the presence of POCl3 . Similarly, the synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives involved treating 2-amino-5-(3,5-dimethyl-H-pyrazole-1yl)-1,3,4-thiadiazole with α-haloaryl ketones . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives has been characterized using various spectroscopic techniques and crystallography. For example, the crystal structures of adamantane-1,3,4-thiadiazole hybrids were determined at low temperature, revealing the orientation of the amino group and the strength of N–H⋯N hydrogen bonds . Similarly, the ibuprofen-thiadiazole hybrid's molecular structure was determined by single-crystal X-ray diffraction, showing the presence of discrete cations and anions in the crystalline phase . These studies provide insights into the molecular geometry and intermolecular interactions that could be expected for the compound of interest.

Chemical Reactions Analysis

The reactivity of 1,3,4-thiadiazole derivatives can be influenced by the substituents attached to the thiadiazole ring. For instance, the presence of an alkyl or aryl group can affect the compound's ability to undergo further chemical transformations. The synthesis of Schiff bases from 1,3,4-thiadiazole derivatives by condensation with various aromatic aldehydes is an example of the chemical reactivity of these compounds . Additionally, the formation of hydrogen bonds, such as N–H⋯S from secondary amine N donor atoms to thiocyanate S acceptor atoms, is indicative of the potential for intermolecular interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives are closely related to their molecular structure. The vibrational analysis of the ibuprofen-thiadiazole hybrid, for example, provided information on the occurrence of the thiadiazole N–H protonated form in the solid phase and suggested a partial double bond character in the N–N bond within the thiadiazole moiety . The thermal behavior of copper(II) thiocyanato complexes derived from a related ligand showed no significant differences between two polymorphs, indicating the stability of these structures under thermal conditions . These findings can be extrapolated to predict the behavior of the compound under various physical conditions.

Scientific Research Applications

Synthesis and Characterization

5-[2-(3,5-Dimethyl-1H-pyrazol-1-YL)ethyl]-1,3,4-thiadiazol-2-amine and its derivatives have been extensively explored in synthetic chemistry, highlighting their potential in creating a variety of heterocyclic compounds. The compound serves as a foundational structure for synthesizing new chemical entities with diverse biological activities. For instance, Al-Smaisim (2012) synthesized a series of compounds by incorporating 3,5-dimethyl-1H-pyrazole derivatives into various nitrogen and sulfur-containing heterocycles, demonstrating significant antibacterial activity against four bacterial species (Al-Smaisim, 2012). This synthesis underscores the chemical versatility and applicability of the compound in developing antimicrobial agents.

Antimicrobial and Antifungal Properties

The antimicrobial and antifungal properties of derivatives of 5-[2-(3,5-Dimethyl-1H-pyrazol-1-YL)ethyl]-1,3,4-thiadiazol-2-amine have been a significant focus of research. Studies have revealed that these compounds exhibit promising antimicrobial and antifungal activities, making them valuable in the search for new therapeutic agents. For example, compounds synthesized from ethyl (3, 5-dimethyl-1H-pyrazol-1-yl) acetate demonstrated good antibacterial activity, highlighting the therapeutic potential of these derivatives in combating bacterial infections (Al-Smaisim, 2012).

Surface Activity and Industrial Applications

Beyond biomedical applications, derivatives of 5-[2-(3,5-Dimethyl-1H-pyrazol-1-YL)ethyl]-1,3,4-thiadiazol-2-amine have been evaluated for their surface activity, indicating potential industrial applications as nonionic surface active agents. The synthesis and evaluation of polyfunctionally substituted heterocyclic compounds derived from 2-Cyano-N-(5-pentadecyl-1,3,4-thiadiazol-2-yl)acetamide, for instance, led to the production of compounds with notable antimicrobial and surface activities, suggesting applications in the formulation of cleaning agents, detergents, and antimicrobial coatings (El-Sayed, Shaldom, & Al Mazrouee, 2015).

Fungicidal Activity

The compound and its derivatives have also demonstrated fungicidal properties, offering potential agricultural applications. Research on 2-alkyl (alkythio)-5-((4-chloro)-3-ethyl-1-methyl-1H-pyrazole-5-yl)-1,3,4-oxadiazoles (thiadiazoles) revealed their efficacy as fungicides against rice sheath blight, a major disease affecting rice crops. This application underscores the compound's role in agricultural chemistry, providing a basis for developing new fungicides to protect crops and enhance food security (Chen, Li, & Han, 2000).

Safety And Hazards

The safety and hazards of similar compounds have been documented. For example, 3,5-dimethylpyrazole has been labeled with the GHS07 pictogram and the signal word "Warning" . It has hazard statements H302, H315, H319, H335, H361, H373, and precautionary statements P201, P202, P260, P261, P264, P270, P271, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P312, P314, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for the study of similar compounds could involve further investigation of their biological activities and potential applications. For example, heterocyclic compounds such as thiazoles and pyrazoles have attracted much research attention in the field of drug design because of their varied biological activities . The incorporation of different heterocyclic systems into a single molecule to form fused hybrids could offer access to new chemical entities with enhanced activities .

properties

IUPAC Name

5-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5S/c1-6-5-7(2)14(13-6)4-3-8-11-12-9(10)15-8/h5H,3-4H2,1-2H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCVJUWJYSVGJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC2=NN=C(S2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424627
Record name 5-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(3,5-Dimethyl-1H-pyrazol-1-YL)ethyl]-1,3,4-thiadiazol-2-amine

CAS RN

957484-31-0
Record name 5-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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